ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate

Description

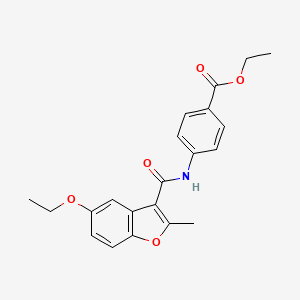

Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a synthetic organic compound featuring a benzofuran core substituted with ethoxy (5-position) and methyl (2-position) groups. The benzofuran moiety is linked via an amide bond to a para-substituted ethyl benzoate ester.

The compound’s amide linkage enhances hydrogen-bonding capacity, while the ethoxy and methyl groups influence steric and electronic properties. Such features are critical for interactions with biological targets or material matrices.

Properties

IUPAC Name |

ethyl 4-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-4-25-16-10-11-18-17(12-16)19(13(3)27-18)20(23)22-15-8-6-14(7-9-15)21(24)26-5-2/h6-12H,4-5H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGIPHKYTJVALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.

Medicine: The compound shows promise as a potential therapeutic agent due to its pharmacological activities.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogues from literature:

Bioactivity and Reactivity

- Enzyme Inhibition: The pyrimidine derivative () exhibits potent PDE4 inhibition due to its planar aromatic system and amino linkage, which facilitates binding to the enzyme’s active site. In contrast, the target compound’s benzofuran-amido structure may offer distinct selectivity profiles, as benzofuran rings are known to interact with cytochrome P450 enzymes and serotonin receptors .

- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin cements compared to methacrylate derivatives. The target compound’s amide group could reduce polymerization rates but enhance crosslinking stability due to hydrogen bonding .

Physicochemical Properties

- Solubility : The sulfooxy group in ’s compound increases hydrophilicity, whereas the target’s ethoxy and methyl groups enhance lipophilicity, making it more suitable for lipid-rich environments.

- Thermal Stability : The triazine-linked pesticides () exhibit high thermal stability (>200°C), whereas the benzofuran-amido structure may decompose at lower temperatures due to the labile amide bond .

Biological Activity

Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a synthetic organic compound belonging to the benzofuran family, characterized by its complex aromatic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an ethyl ester and an amide functional group attached to a benzofuran core. The molecular formula is , and its IUPAC name is ethyl 4-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate. The unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Benzofuran derivatives are known to interact with various molecular targets, including enzymes and receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways involved in disease processes.

- Pharmacokinetics : The compound exhibits improved bioavailability, allowing for effective dosing regimens. Its stability under various pH conditions suggests potential for diverse applications in drug formulation.

- Biochemical Pathways : this compound may influence multiple biochemical pathways, which can result in varied pharmacological effects such as anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. This compound has demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanisms may involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : It may interfere with cell cycle regulatory proteins, leading to halted proliferation of tumor cells.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that this compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 15 µM. |

| Study B (2024) | Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C (2024) | Found that the compound reduced inflammation markers in vivo, indicating potential use in treating inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.